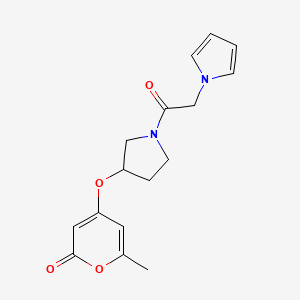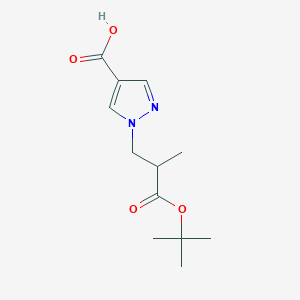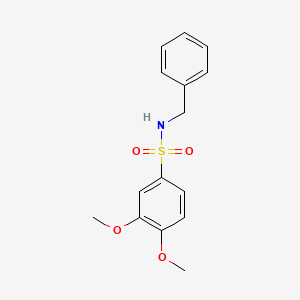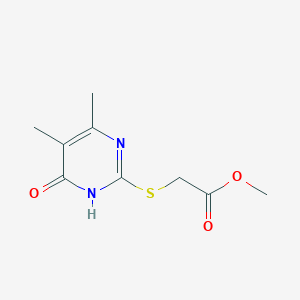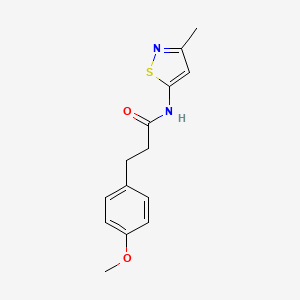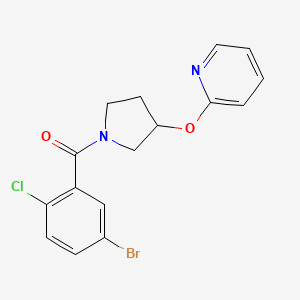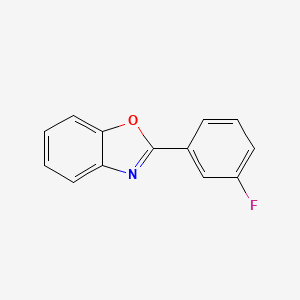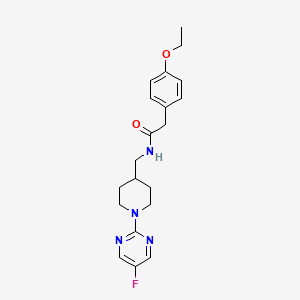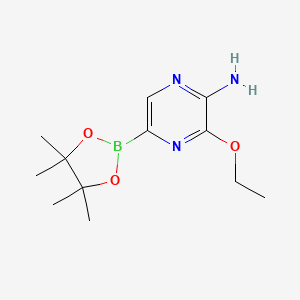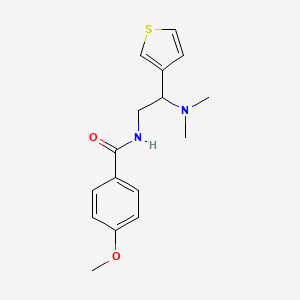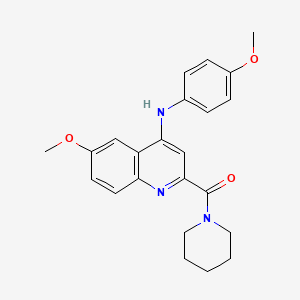
(6-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (6-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone is a quinoline derivative . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
Quinoline, also called as benzopyridine, is a well-known nitrogenous tertiary base containing a hetero nucleus with chemical formula C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
There are various chemical reactions associated with quinoline and its derivatives . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary. In general, quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .Applications De Recherche Scientifique
Antiviral Activity
(6-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone: has been investigated for its potential antiviral properties. Researchers have studied its effects against specific viruses, aiming to identify novel therapeutic agents. While more research is needed, initial findings suggest that MMPP may inhibit viral replication or entry by targeting specific viral proteins .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. MMPP has shown promise as an anti-inflammatory agent. It can modulate key pathways involved in inflammation, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). By suppressing pro-inflammatory cytokines and enzymes, MMPP may contribute to managing inflammatory conditions .
Cancer Research
MMPP’s quinoline-based structure makes it an interesting candidate for cancer research. Quinolines have demonstrated anticancer activity by interfering with DNA replication, cell cycle progression, and apoptosis. Researchers are exploring MMPP’s potential as a targeted therapy against specific cancer types .
Neuroprotection
Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. MMPP’s neuroprotective properties have been investigated in preclinical studies. It may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. However, clinical validation is still pending .
Cardiovascular Applications
MMPP’s impact on cardiovascular health is an emerging area of interest. It may influence blood clotting factors, platelet aggregation, or endothelial function. Researchers are studying its potential as an anticoagulant or antiplatelet agent, which could be valuable in preventing thrombotic events .
Chemical Biology and Drug Design
The unique structural features of MMPP make it an attractive scaffold for designing new compounds. Medicinal chemists can modify its substituents to create derivatives with enhanced properties. By understanding MMPP’s interactions with biological targets, researchers can develop optimized drug candidates .
Mécanisme D'action
Target of action
Quinoline derivatives, such as “(6-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone”, have been found to bind with high affinity to multiple receptors . The specific targets of this compound would depend on its precise structure and could be determined through experimental studies.
Mode of action
The interaction of quinoline derivatives with their targets often results in changes to cellular processes. For example, some quinoline derivatives have been found to inhibit enzymes or block receptors, thereby altering cell signaling pathways .
Biochemical pathways
Quinoline derivatives can affect various biochemical pathways depending on their specific targets. For instance, some quinoline derivatives have been found to have antimalarial activity by inhibiting the heme detoxification pathway in Plasmodium species .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “(6-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone” would depend on its specific chemical structure. Generally, quinoline derivatives are well absorbed and distributed in the body, and they are metabolized by liver enzymes .
Result of action
The molecular and cellular effects of “(6-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone” would depend on its specific targets and mode of action. For example, if it inhibits an enzyme involved in a disease process, the result might be a decrease in disease symptoms .
Action environment
The action, efficacy, and stability of “(6-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone” could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors could affect the compound’s binding to its targets, its stability, and its metabolism in the body .
Safety and Hazards
Orientations Futures
Quinoline and its derivatives have versatile applications in many significant fields . They are vital for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions in the study of these compounds could involve the development of new synthesis strategies and the exploration of their potential biological and pharmaceutical activities .
Propriétés
IUPAC Name |
[6-methoxy-4-(4-methoxyanilino)quinolin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-28-17-8-6-16(7-9-17)24-21-15-22(23(27)26-12-4-3-5-13-26)25-20-11-10-18(29-2)14-19(20)21/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLHZAUEDDJADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxy-4-((4-methoxyphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

